7-(Trifluoromethyl)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, specifically at the 7th position, and an aldehyde group at the 2nd position
Preparation Methods
One common method involves the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
7-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-(Trifluoromethyl)quinoline-2-carbaldehyde include other trifluoromethyl-substituted quinoline derivatives, such as 2-(Trifluoromethyl)quinoline. These compounds share the trifluoromethyl group but differ in the position of substitution and the presence of other functional groups.
Properties
Molecular Formula |
C11H6F3NO |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-3-1-7-2-4-9(6-16)15-10(7)5-8/h1-6H |
InChI Key |
LTXUCTPWYXMADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.